Acide Mycophénolique-d3

Vue d'ensemble

Description

RS-61443 D3, également connu sous le nom de mycophénolate mofétil, est l'ester morpholinoéthylique de l'acide mycophénolique. C'est un inhibiteur puissant, non compétitif et réversible des déshydrogénases monophosphate d'inosine eucaryotes. Ce composé est principalement connu pour ses propriétés immunosuppressives, ce qui en fait un agent précieux pour prévenir le rejet de greffe d'organe .

Applications De Recherche Scientifique

RS-61443 D3 has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and pharmacology. Some of its key applications include:

Immunosuppression: RS-61443 D3 is used to prevent organ transplant rejection by selectively inhibiting the proliferation of T and B lymphocytes.

Autoimmune Diseases: It is also used in the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.

Cancer Research: The compound’s antiproliferative properties make it a valuable tool in cancer research, particularly in studies involving the inhibition of cell proliferation.

Pharmacokinetics: RS-61443 D3 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of immunosuppressive drugs.

Mécanisme D'action

Target of Action

Mycophenolic Acid-d3 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH is crucial for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .

Mode of Action

Mycophenolic Acid-d3 acts as a potent, reversible, non-competitive inhibitor of IMPDH. By inhibiting this enzyme, the compound effectively reduces the production of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are vital components of the immune response .

Biochemical Pathways

The inhibition of IMPDH by Mycophenolic Acid-d3 disrupts the de novo purine synthesis pathway . This pathway is critical for the synthesis of guanine nucleotides. The downstream effects include reduced availability of guanine nucleotides, leading to impaired DNA and RNA synthesis, and consequently, reduced lymphocyte proliferation .

Pharmacokinetics

Mycophenolic Acid-d3, being a deuterated form of Mycophenolic Acid, is used primarily for pharmacokinetic studies. The compound exhibits similar absorption, distribution, metabolism, and excretion (ADME) properties to Mycophenolic Acid. It is well-absorbed orally, with a bioavailability of approximately 94% for its prodrug form, mycophenolate mofetil . The compound is extensively metabolized in the liver and excreted primarily through urine .

Result of Action

The molecular and cellular effects of Mycophenolic Acid-d3 include a significant reduction in the proliferation of T and B lymphocytes. This results in immunosuppression , making the compound effective in preventing organ transplant rejection and treating autoimmune diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the efficacy and stability of Mycophenolic Acid-d3. For instance, the compound’s stability can be affected by extreme pH levels, and its interaction with other immunosuppressive drugs can either potentiate or diminish its effects .

Mycophenolic Acid-d3, through its targeted inhibition of IMPDH, plays a crucial role in immunosuppressive therapy, offering a potent means to control immune responses in various clinical settings.

: DrugBank : Wikipedia : Clearsynth

Analyse Biochimique

Biochemical Properties

Mycophenolic Acid-d3 inhibits de novo purine biosynthesis . It interacts with the enzyme inosine 5’-monophosphate dehydrogenase (IMPDH), a key molecule in the biosynthesis of guanine nucleotides . By inhibiting IMPDH, Mycophenolic Acid-d3 interferes with the de novo pathway of guanosine nucleotide synthesis .

Cellular Effects

Mycophenolic Acid-d3 has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Furthermore, it significantly suppresses IFN-α production with IRF7 nuclear translocation and represses the AKT activity .

Molecular Mechanism

The mechanism of action of Mycophenolic Acid-d3 involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide synthesis leads to a decrease in the proliferation of B and T lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, Mycophenolic Acid-d3 has been observed to promote a transient decrease in the levels of ATP followed by the activation of AMPK aimed at restoring the intracellular ATP pool .

Dosage Effects in Animal Models

In animal models, Mycophenolic Acid-d3 has been observed to induce around 10% weight loss at the end of the protocol associated with a significant decrease in caecum weight and a slight reduction in colon length . All animals developed myelosuppression, hyperbilirubinemia, hyporexia, decreased gastrointestinal motility, and decreased fecal output by the seventh day of treatment .

Metabolic Pathways

Mycophenolic Acid-d3 is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites . The major metabolite of Mycophenolic Acid-d3 is Mycophenolic acid glucuronide (MPAG), which does not display pharmacological activity .

Transport and Distribution

Mycophenolic Acid-d3 is eliminated in the urine as Mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged . MPAG is also secreted in the bile and is available for deconjugation by gut flora .

Subcellular Localization

The subcellular localization of the Mycophenolic Acid-d3 biosynthetic enzymes includes the cytosolic polyketide synthase and O-methyltransferase, the Golgi apparatus-associated prenyltransferase, the endoplasmic reticulum-bound oxygenase and P450-hydrolase fusion enzyme, and the peroxisomal acyl-CoA hydrolase .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

RS-61443 D3 est synthétisé par estérification de l'acide mycophénolique avec le morpholinoéthanol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide pour faciliter la formation de la liaison ester. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du produit d'estérification .

Méthodes de production industrielle

Dans les milieux industriels, la production de RS-61443 D3 suit une voie synthétique similaire, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et le contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit. Le produit final est ensuite soumis à des contrôles de qualité rigoureux pour garantir qu'il répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

RS-61443 D3 subit principalement une hydrolyse pour libérer l'acide mycophénolique, qui est la forme active du médicament. Cette hydrolyse peut se produire à la fois en milieu acide et en milieu basique. Le composé ne subit généralement pas de réactions d'oxydation ou de réduction en raison de sa structure d'ester stable .

Réactifs et conditions courants

Hydrolyse : Milieu acide ou basique, eau.

Estérification : Acide mycophénolique, morpholinoéthanol, dicyclohexylcarbodiimide, conditions anhydres.

Principaux produits

Hydrolyse : Acide mycophénolique.

Estérification : RS-61443 D3 (mycophénolate mofétil).

Applications de recherche scientifique

RS-61443 D3 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de l'immunologie, de la médecine et de la pharmacologie. Parmi ses principales applications, on peut citer :

Immunosuppression : RS-61443 D3 est utilisé pour prévenir le rejet de greffe d'organe en inhibant sélectivement la prolifération des lymphocytes T et B.

Maladies auto-immunes : Il est également utilisé dans le traitement des maladies auto-immunes telles que la néphrite lupique et la polyarthrite rhumatoïde.

Recherche sur le cancer : Les propriétés antiprolifératives du composé en font un outil précieux dans la recherche sur le cancer, en particulier dans les études impliquant l'inhibition de la prolifération cellulaire.

Pharmacocinétique : RS-61443 D3 est utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments immunosuppresseurs.

Mécanisme d'action

RS-61443 D3 exerce ses effets en inhibant la déshydrogénase monophosphate d'inosine, une enzyme cruciale pour la synthèse de novo des nucléotides de guanosine. En inhibant cette enzyme, RS-61443 D3 épuise les niveaux de triphosphate de guanosine et de diphosphate de guanosine, ce qui entraîne la suppression de la prolifération des lymphocytes. Cette inhibition sélective des lymphocytes est due à leur dépendance à la voie de novo pour la synthèse des purines, tandis que les autres types de cellules peuvent utiliser la voie de récupération .

Comparaison Avec Des Composés Similaires

RS-61443 D3 est unique en son genre en raison de son inhibition sélective de la prolifération des lymphocytes. Parmi les composés similaires, on peut citer :

Azathioprine : Un autre agent immunosuppresseur qui inhibe la synthèse des purines, mais qui a un éventail d'effets plus large sur différents types de cellules.

Méthotrexate : Un immunosuppresseur et un agent chimiothérapeutique qui inhibe la dihydrofolate réductase, affectant à la fois la synthèse des purines et des pyrimidines.

Cyclosporine : Un immunosuppresseur qui inhibe la calcineurine, ce qui entraîne une activation réduite des lymphocytes T.

RS-61443 D3 se démarque par son ciblage spécifique de la déshydrogénase monophosphate d'inosine et son inhibition réversible et non compétitive, qui procure un effet immunosuppresseur plus sélectif .

Propriétés

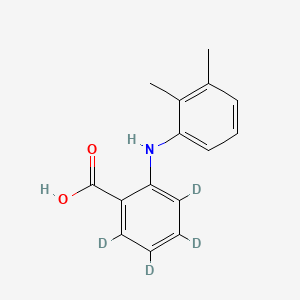

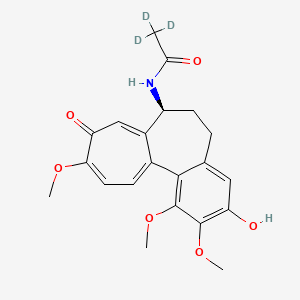

IUPAC Name |

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-HZIIEIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Mycophenolic Acid D3 as an internal standard in analytical chemistry, specifically in the context of Mycophenolic acid quantification?

A2: Mycophenolic Acid D3 serves as an ideal internal standard for quantifying Mycophenolic acid in biological matrices like human plasma using HPLC-MS/MS. [] Its similar chemical structure to Mycophenolic acid allows it to mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and reliable quantification. By using Mycophenolic Acid D3, variations during extraction, ionization, and detection can be accounted for, improving the precision and accuracy of Mycophenolic acid measurements in pharmacokinetic studies and clinical monitoring. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.